molecular formula C10H16O3 B14438807 Methyl 8-hydroxy-3-methylocta-2,6-dienoate CAS No. 75750-97-9

Methyl 8-hydroxy-3-methylocta-2,6-dienoate

Cat. No.: B14438807
CAS No.: 75750-97-9
M. Wt: 184.23 g/mol
InChI Key: BTFOVQPKFWTHCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxy-3-methylocta-2,6-dienoate typically involves the esterification of 8-hydroxy-3-methylocta-2,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-3-methylocta-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 8-hydroxy-3-methylocta-2,6-dienoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 8-hydroxy-3-methylocta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-hydroxy-3-methylocta-2,6-dienoate: Contains a hydroxyl group and an ester group.

    Methyl 8-hydroxy-3-methylocta-2,6-dienoic acid: Similar structure but contains a carboxylic acid group instead of an ester group.

    8-Hydroxy-3-methylocta-2,6-dienoic acid: Lacks the methyl ester group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and interaction with biological membranes.

Properties

CAS No.

75750-97-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 8-hydroxy-3-methylocta-2,6-dienoate

InChI

InChI=1S/C10H16O3/c1-9(8-10(12)13-2)6-4-3-5-7-11/h3,5,8,11H,4,6-7H2,1-2H3

InChI Key

BTFOVQPKFWTHCS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)CCC=CCO

Origin of Product

United States

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